

# A Technical Guide to the Solubility of Boc-N-Me-Leu-OH

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## Compound of Interest

Compound Name: *Boc-N-Me-Leu-OH*

Cat. No.: *B558271*

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This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-N-methyl-L-leucine (**Boc-N-Me-Leu-OH**), a critical building block in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for its effective use in synthetic protocols and formulation studies. This document presents available quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

## Core Data Presentation: Quantitative Solubility of Boc-N-Me-Leu-OH

The solubility of **Boc-N-Me-Leu-OH** has been determined in several common organic solvents. The following table summarizes the available quantitative data to facilitate solvent selection for various research and development applications. It is important to note that comprehensive solubility data across a wide range of organic solvents is not extensively published in the public domain.

Solvent	Solubility	Molar Concentration (approx.)	Conditions & Notes
Dimethyl Sulfoxide (DMSO)	≥43.3 mg/mL[1]	≥176.5 mM	Requires sonication for dissolution. Hygroscopic DMSO can impact solubility; using newly opened solvent is recommended.[2][3]
Dimethyl Sulfoxide (DMSO)	100 mg/mL[2][3]	407.6 mM	Requires sonication.
Ethanol (EtOH)	≥40.2 mg/mL[1]	≥163.9 mM	-
Water	Insoluble[1]	-	-

Note: Data for other common solvents such as methanol, isopropanol, acetonitrile, and tetrahydrofuran are not readily available in the surveyed literature.

## Experimental Protocols: Determining Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure suitable for determining the solubility of **Boc-N-Me-Leu-OH**.

### Protocol: Equilibrium Solubility Determination via Shake-Flask Method

#### 1. Materials and Equipment:

- **Boc-N-Me-Leu-OH**
- Selected analytical-grade solvents (e.g., DMSO, ethanol, methanol, etc.)
- Analytical balance

- Vials with screw caps
- Constant temperature orbital shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )

## 2. Procedure:

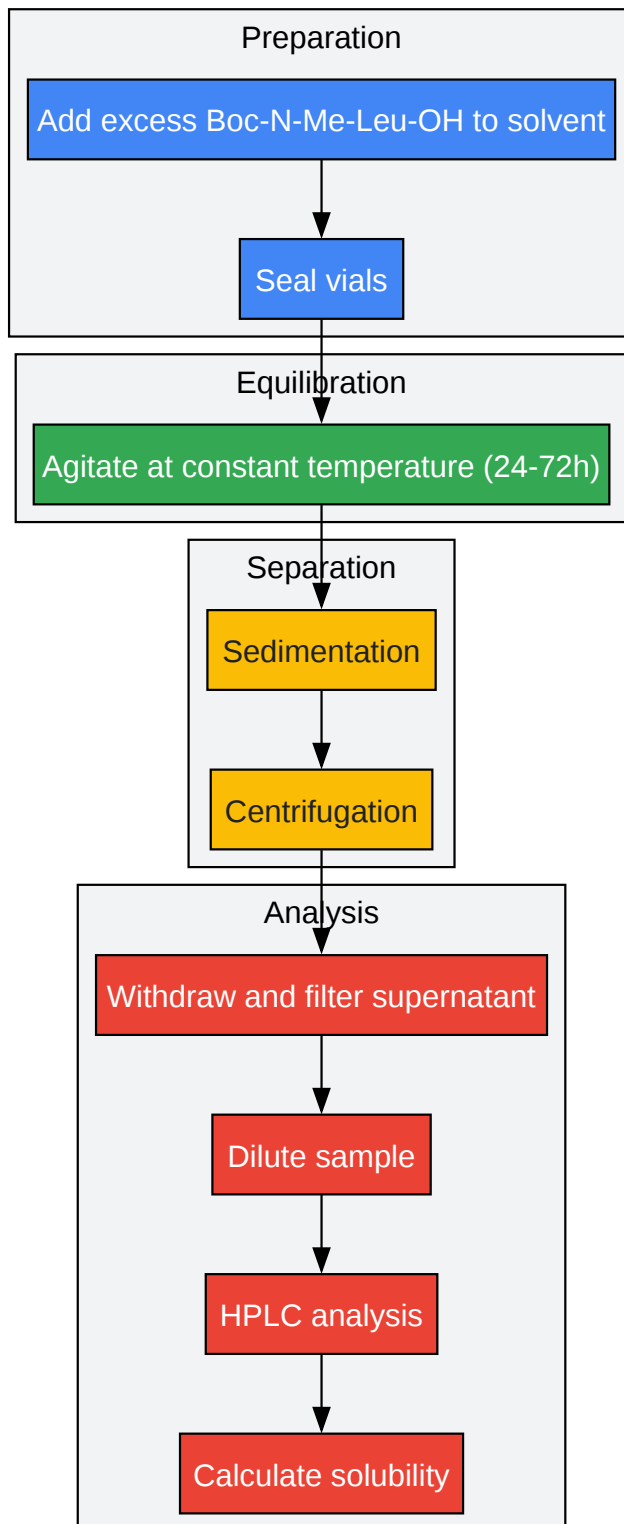
- Preparation of Saturated Solutions:
  - Add an excess amount of **Boc-N-Me-Leu-OH** to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
  - Seal the vials securely to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25  $^{\circ}\text{C}$ ).
  - Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The necessary equilibration time may need to be determined empirically.
- Sample Processing:
  - Following equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment.
  - To ensure complete separation of the undissolved solid, centrifuge the vials at high speed.

- Sample Analysis:
  - Carefully withdraw an aliquot of the clear supernatant.
  - Immediately filter the aliquot through a syringe filter (e.g., 0.22  $\mu\text{m}$ ) to remove any remaining particulate matter.
  - Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
- Quantification via HPLC:
  - Prepare a series of standard solutions of **Boc-N-Me-Leu-OH** of known concentrations.
  - Develop a suitable HPLC method for the analysis of **Boc-N-Me-Leu-OH**. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid), and UV detection at an appropriate wavelength (e.g.,  $\sim 210$  nm).
  - Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
  - Inject the diluted sample and determine its concentration from the calibration curve.
  - Calculate the original solubility in the solvent by applying the dilution factor.

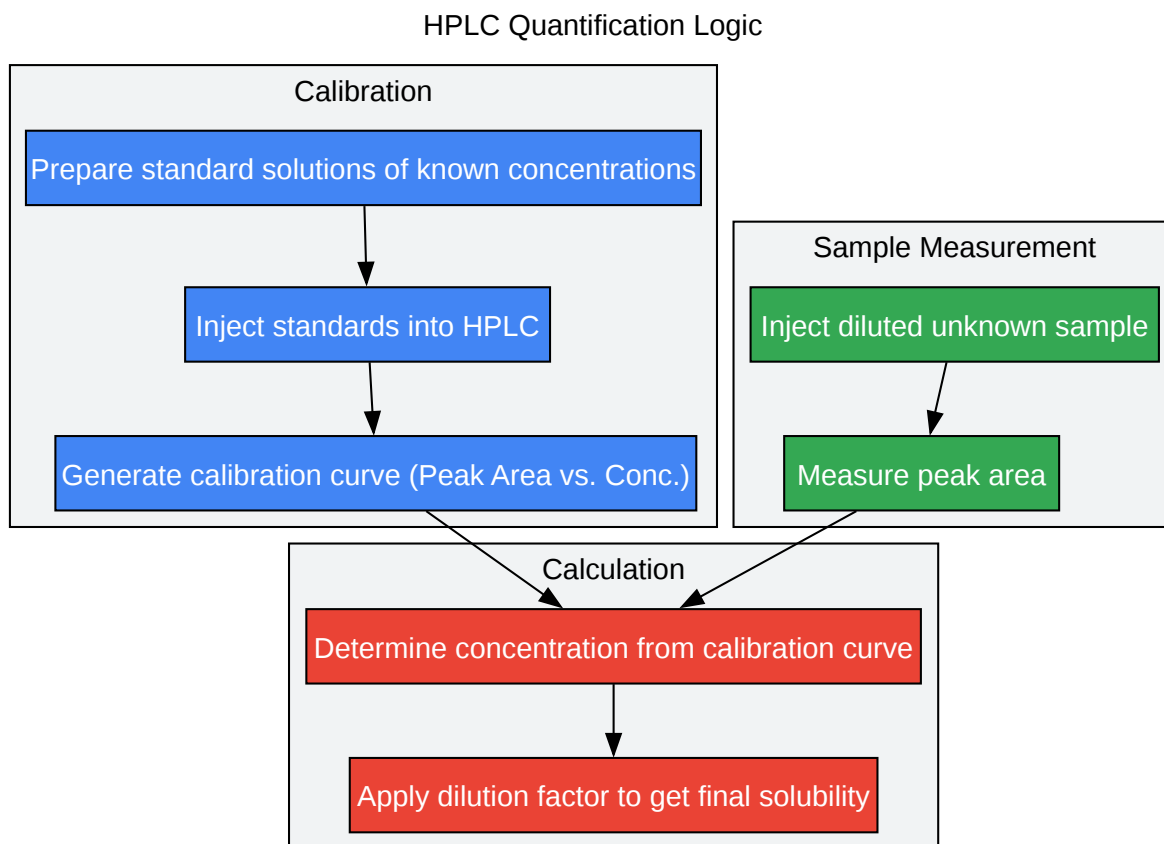
## Mandatory Visualization: Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of **Boc-N-Me-Leu-OH** solubility.

## Workflow for Experimental Solubility Determination

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Caption: Workflow for Experimental Solubility Determination.



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Caption: Logical flow for HPLC-based quantification.

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